2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid
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Overview
Description
2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid is a complex organic compound that features a combination of amino, hydroxyl, and oxane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the oxane ring: This step involves the cyclization of a suitable precursor to form the oxane ring structure.
Introduction of amino groups: Amino groups are introduced through nucleophilic substitution reactions, often using ammonia or amines as reagents.
Hydroxylation: Hydroxyl groups are added via oxidation reactions, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Sulfonation: The final step involves the addition of sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Ammonia, amines, halogenated compounds
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives
Scientific Research Applications
2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
- **2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;phosphoric acid
Uniqueness
The presence of the sulfuric acid group in 2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, solubility, and biological activity, making it unique and valuable for specific applications.
Properties
Molecular Formula |
C18H38N4O14S |
---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |
InChI |
InChI=1S/C18H36N4O10.H2O4S/c19-3-8-12(25)13(26)14(27)18(30-8)32-17-7(22)1-6(21)16(15(17)28)31-10-2-5(20)11(24)9(4-23)29-10;1-5(2,3)4/h5-18,23-28H,1-4,19-22H2;(H2,1,2,3,4) |
InChI Key |
KXNGDFWSMYZDOC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3CC(C(C(O3)CO)O)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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